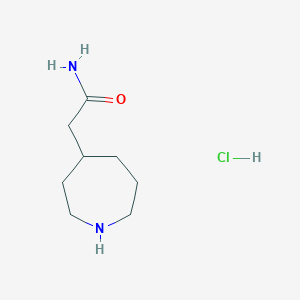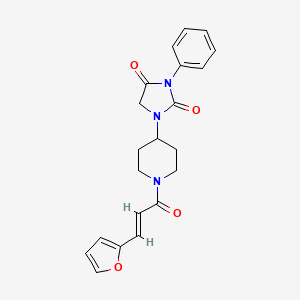
(E)-1-(1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Synthesis and Reactions with Dienophiles : Mironov, Bagryanskaya, and Shults (2016) described the synthesis of 3-Trimethylsilyloxy-1-(furan-3-yl)butadiene and its reactions with various dienophiles. This study demonstrates the compound's utility in forming diverse chemical structures, indicating its relevance in synthetic organic chemistry (Mironov, Bagryanskaya, & Shults, 2016).
Antimicrobial Activity : Prakash et al. (2011) explored the antimicrobial activity of thiazolidine-2,4-diones, which is structurally related to the compound . Their findings highlight potential applications in developing antibacterial agents, particularly against gram-positive bacteria (Prakash et al., 2011).
Antipsychotic Potential : Raviña et al. (2000) investigated butyrophenones with affinity for dopamine and serotonin receptors, including structures related to the compound of interest. This suggests potential applications in developing antipsychotic medications (Raviña et al., 2000).
Anticancer Activity : Kumar, Kumar, Roy, and Sondhi (2013) conducted a study on piperazine-2,6-dione derivatives, which share a structural motif with the compound . Their research indicated potential applications in anticancer drug development (Kumar, Kumar, Roy, & Sondhi, 2013).
Antidepressant and Antianxiety Activities : Kumar et al. (2017) synthesized and evaluated compounds related to the compound for their antidepressant and antianxiety activities. This study opens avenues for psychiatric medication development (Kumar et al., 2017).
Propiedades
IUPAC Name |
1-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]-3-phenylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c25-19(9-8-18-7-4-14-28-18)22-12-10-16(11-13-22)23-15-20(26)24(21(23)27)17-5-2-1-3-6-17/h1-9,14,16H,10-13,15H2/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFUHSRYQRWRMHJ-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)C=CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)/C=C/C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

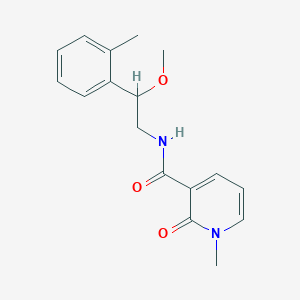
![(2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propanoic acid](/img/structure/B2515519.png)
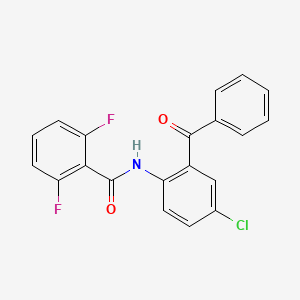
![3-(4-chloro-3-methylphenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]propanamide](/img/structure/B2515521.png)

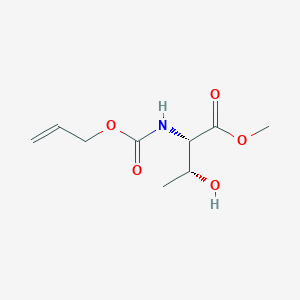
amine hydrochloride](/img/structure/B2515528.png)
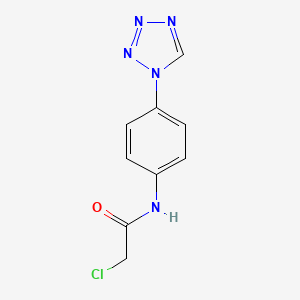
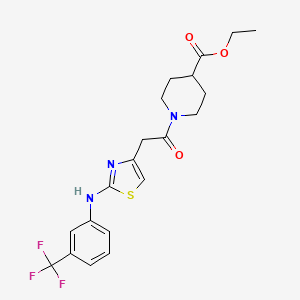
![1-(3-Iodo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one](/img/structure/B2515532.png)

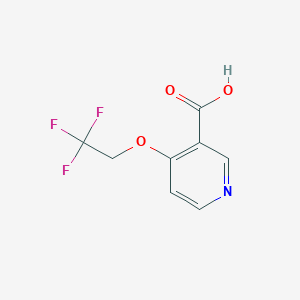
![6,7-difluoro-1-(4-fluorobenzyl)-3-[(4-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B2515537.png)
